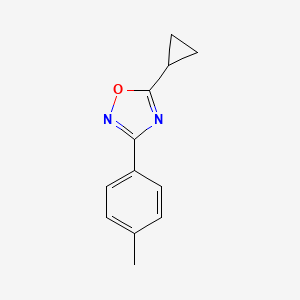

5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-2-4-9(5-3-8)11-13-12(15-14-11)10-6-7-10/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEMFVCLWJGZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Approaches to 5 Cyclopropyl 3 4 Methylphenyl 1,2,4 Oxadiazole and Analogs

Retrosynthetic Analysis of 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole

A retrosynthetic analysis of this compound reveals the most common and efficient bond disconnections for the formation of the 1,2,4-oxadiazole (B8745197) ring.

Key Disconnection Strategies

The most prevalent retrosynthetic approach for 1,2,4-oxadiazoles involves the disconnection of the N2-C3 and O1-C5 bonds, or the N2-C3 and O1-N2 bonds, which leads back to two key precursors: an amidoxime (B1450833) and a carboxylic acid derivative. This strategy is widely adopted due to the ready availability of the starting materials and the reliability of the subsequent cyclization reactions. chim.it

Specifically for this compound, the key disconnections are made across the oxadiazole ring, leading to two primary synthetic routes based on the starting precursors:

Route A: Disconnection leading to 4-methylbenzamidoxime and cyclopropanecarboxylic acid (or its activated form).

Route B: Disconnection leading to cyclopropyl (B3062369) amidoxime and 4-methylbenzoic acid (or its activated form).

Both routes are viable; however, the selection of a particular route often depends on the commercial availability and stability of the respective amidoxime and carboxylic acid precursors.

Precursor Identification and Synthesis for Cyclopropyl and 4-Methylphenyl Moieties

The synthesis of the target compound requires the preparation of specific precursors that incorporate the cyclopropyl and 4-methylphenyl moieties.

4-Methylbenzamidoxime: This precursor can be synthesized from 4-methylbenzonitrile by reaction with hydroxylamine. This is a standard and high-yielding reaction in the synthesis of amidoximes. rjptonline.org

Cyclopropanecarboxylic acid: This is a commercially available reagent. For the cyclization reaction, it is often activated to form an acyl chloride (cyclopropanecarbonyl chloride) or an ester.

Cyclopropyl amidoxime: While less common, this precursor can be synthesized from cyclopropanecarbonitrile (B140667) and hydroxylamine.

4-Methylbenzoic acid: This is a readily available commercial chemical. It can be converted to its more reactive acyl chloride (4-methylbenzoyl chloride) using reagents such as thionyl chloride or oxalyl chloride.

Classical and Modern Cyclization Methodologies for 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole ring is typically achieved through the cyclization of an O-acyl amidoxime intermediate. umons.ac.be This intermediate can be formed in a stepwise or a one-pot fashion.

Amidoxime-Based Cyclization Routes

The reaction between an amidoxime and a carboxylic acid derivative is the most common method for preparing 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

This two-step protocol involves the initial formation and sometimes isolation of an O-acyl amidoxime, followed by a separate cyclization step, which is often induced by heat or a base. mdpi.com

The general sequence is as follows:

O-Acylation: The amidoxime is acylated with a carboxylic acid derivative. The choice of acylating agent can influence the reaction conditions.

Intramolecular Cyclization: The resulting O-acyl amidoxime undergoes intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.

| Acylating Agent | Catalyst/Reagent | Solvent | Temperature | Yield | Ref |

| Acyl Chloride | Pyridine or other base | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) | Room Temperature to Reflux | Good to Excellent | nih.gov |

| Carboxylic Acid | Coupling agents (e.g., EDC, DCC) | DCM or Dimethylformamide (DMF) | Room Temperature | Moderate to Good | rjptonline.org |

| Anhydride | Base (e.g., Triethylamine) | Various aprotic solvents | Room Temperature to Elevated | Good | mdpi.com |

Table 1: Representative Conditions for Two-Step 1,2,4-Oxadiazole Synthesis

One-pot procedures are often preferred due to their operational simplicity and improved time efficiency. nih.gov In these methods, the O-acyl amidoxime is generated in situ and cyclizes without isolation. mdpi.com

Several effective one-pot methodologies have been developed:

| Reagents | Catalyst/Base | Solvent | Temperature | Key Advantages | Ref |

| Amidoxime, Carboxylic Acid Ester | Potassium Carbonate | N,N-Dimethylformamide (DMF) | 100-120 °C | Convenient, good yields for various substrates. | tcgls.com |

| Amidoxime, Carboxylic Acid | Vilsmeier Reagent | Dichloromethane (DCM) | Room Temperature | Mild conditions, good to excellent yields. | nih.gov |

| Amidoxime, Carboxylic Acid Ester | Superbase (e.g., NaOH/DMSO) | Dimethyl sulfoxide (B87167) (DMSO) | Room Temperature | Ambient temperature, broad substrate scope. | researchgate.netscispace.com |

| Amidoxime, Acyl Chloride | Sodium Hydroxide (B78521) | DMSO | Room Temperature | High efficiency, simple work-up. | nih.gov |

Table 2: Selected One-Pot Methodologies for 1,2,4-Oxadiazole Synthesis

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides

The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile is a fundamental approach to constructing the 1,2,4-oxadiazole ring. nih.govresearchgate.net This [3+2] cycloaddition reaction involves the nitrile oxide as the three-atom component and the nitrile's carbon-nitrogen triple bond as the two-atom component. chim.it

Despite the directness of this approach, it faces challenges. The carbon-nitrogen triple bond in nitriles is often unreactive, and nitrile oxides are prone to rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) in the absence of a reactive partner. nih.govmdpi.com To overcome these limitations, catalysts can be employed. For example, a platinum(IV) catalyst has been shown to facilitate the cycloaddition under mild conditions, though issues with starting material solubility, yields, and catalyst cost can still be problematic. nih.gov Nitrile oxides are typically generated in situ from precursors like aldoximes through oxidation or from hydroximoyl chlorides via base-induced elimination. mdpi.comchem-station.com

Oxidative Cyclization Strategies

Oxidative cyclization methods represent a more recent development in 1,2,4-oxadiazole synthesis. nih.gov These strategies often involve the formation of key N-O or C-O bonds through an oxidation process, starting from precursors like amidines or amidoximes. mdpi.com

Copper catalysts have been effectively used to synthesize 3,5-disubstituted-1,2,4-oxadiazoles through a cascade reaction. researchgate.net One such method involves the reaction of amidines and methylarenes in a one-pot oxidation-amination-cyclization tandem process. mdpi.com This transformation is facilitated by an inexpensive copper catalyst and a green oxidant, such as tert-butyl hydroperoxide (TBHP). mdpi.comresearchgate.net The proposed mechanism involves the radical C-H bond oxidation of the methylarene, followed by copper-catalyzed oxidative formation of C-N, C-O, and N-O bonds to construct the heterocyclic ring. mdpi.com This approach is noted for its atom- and step-economy, good functional group tolerance, and operational simplicity. researchgate.net

Halogen-containing reagents are widely used to promote the oxidative cyclization needed for 1,2,4-oxadiazole formation. Molecular iodine (I₂) is a common and efficient mediator for these reactions. acs.orgresearchgate.net For example, iodine can promote the one-pot synthesis of 1,3,4-oxadiazoles from methylhetarenes and acylhydrazines via sp³ C-H functionalization, a strategy that could be adapted for 1,2,4-oxadiazole synthesis. rsc.org

In another example, N-bromosuccinimide (NBS) has been used to promote the oxidative cyclization of N-acyl amidines. mdpi.com This reaction proceeds at room temperature and can provide near-quantitative yields (91–99%). The process is believed to occur through the formation of an N-brominated intermediate, which then undergoes dehydrobromination under basic conditions to facilitate N–O bond formation and ring closure. mdpi.com

Reaction Conditions and Optimization for Targeted Synthesis

The targeted synthesis of a specific compound like this compound requires careful selection and optimization of reaction conditions. The choice of synthetic route depends on factors such as the availability of starting materials, desired yield, scalability, and tolerance to functional groups.

For cyclocondensation reactions, optimization often revolves around the choice of activating agent and base. The Vilsmeier reagent provides a mild, room-temperature option, which is advantageous for thermosensitive substrates. nih.gov Alternatively, methods using superbase systems like NaOH/DMSO can also drive reactions at room temperature, though reaction times can be long (4-24 hours). nih.gov

In the gem-dibromomethylarene condensation, the choice of base (e.g., potassium tert-butoxide) and promoter (e.g., iodine) is crucial for achieving high yields. cdnsciencepub.com However, the reaction time and purification complexity are significant considerations for optimization. nih.gov

Oxidative cyclization strategies offer different parameters for optimization. Copper-catalyzed reactions can be tuned by modifying the catalyst, oxidant (e.g., TBHP, O₂), solvent, and temperature. mdpi.comacs.org For instance, some copper-catalyzed syntheses of related oxadiazoles (B1248032) are performed at elevated temperatures (120 °C) under an oxygen atmosphere. acs.orgnih.gov Halogen-promoted methods can be optimized by the choice of halogen source (e.g., I₂, NBS) and base. NBS-promoted cyclization of N-acyl amidines, for example, achieves nearly quantitative yields at room temperature, highlighting an efficient and mild option. mdpi.com

When harsh conditions are permissible, superelectrophilic activation using Brønsted superacids like triflic acid (TfOH) can drive reactions in very short times (e.g., 10 minutes), as demonstrated in related heterocyclic syntheses. nih.govbeilstein-journals.orgd-nb.info However, the use of such strong acids limits the substrate scope to those lacking acid-sensitive functional groups. nih.gov The trade-off between reaction speed, yield, and substrate compatibility is a central theme in the optimization of synthetic routes toward targeted 1,2,4-oxadiazoles.

Table 3: Comparison of General Reaction Conditions for 1,2,4-Oxadiazole Synthesis

| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Ref. |

|---|---|---|---|---|---|

| Vilsmeier Cyclization | Vilsmeier Reagent, Base | RT, 3 h | Mild conditions, good yields | Requires preparation of reagent | nih.govnih.gov |

| Gem-dibromo Condensation | KOtBu, Iodine | N/A | Excellent yields (~90%) | Long reaction times, complex purification | cdnsciencepub.comnih.gov |

| 1,3-Dipolar Cycloaddition | Pt(IV) catalyst (optional) | Mild | Direct route | Nitrile inactivity, nitrile oxide dimerization | nih.gov |

| Copper-Catalyzed Oxidation | Cu catalyst, TBHP | Mild | Atom-economical, good tolerance | Catalyst may be required | mdpi.comresearchgate.net |

Solvent Effects and Catalysis

The selection of an appropriate solvent and catalyst system is critical in the synthesis of 1,2,4-oxadiazoles, significantly influencing reaction rates and yields. The final cyclodehydration step, in particular, is often catalyzed by acids or bases.

Solvent Effects: The polarity and nature of the solvent play a crucial role. Aprotic solvents are generally favored for the cyclodehydration of O-acylamidoxime intermediates. mdpi.com Studies on analogous syntheses have shown that solvents like dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (B52724) (MeCN) result in excellent yields. mdpi.com In contrast, solvents such as toluene, ethyl acetate, and water have been found to be unsuitable for these transformations, often leading to trace amounts of product or incomplete reactions. mdpi.com The use of aprotic bipolar solvents, particularly dimethyl sulfoxide (DMSO), in combination with inorganic bases, has proven highly efficient for one-pot syntheses directly from amidoximes. mdpi.comnih.govnih.gov An aqueous ethanolic solution has also been reported to be effective, particularly when using graphene oxide as a catalyst, due to the catalyst's enhanced dispersibility. nih.gov

Catalysis: A wide range of catalysts can be employed to facilitate the formation of the 1,2,4-oxadiazole ring.

Base Catalysis: Both organic and inorganic bases are effective. Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a highly efficient catalyst, often used in solvents like THF or acetonitrile, allowing for mild reaction conditions. rjptonline.orgnih.gov However, its utility in large-scale synthesis can be limited by the corrosive nature of the fluoride anion on glass reactors. chim.itnih.gov Other tetraalkylammonium hydroxides, such as tetrabutylammonium hydroxide (TBAH), also show good catalytic activity. chim.itmdpi.com Superbase systems, such as MOH/DMSO (where M = Li, Na, K), are capable of producing a wide range of 1,2,4-oxadiazoles in excellent yields and with short reaction times. chim.it

Acid Catalysis: Lewis acids and Brønsted acids can also catalyze the reaction. A combination of p-Toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as an efficient and mild catalyst system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Other Catalysts: Metal-free catalysts like graphene oxide (GO) have been shown to be effective, acting with dual catalytic activity as both an acid catalyst and an oxidant. nih.gov Copper-catalyzed cascade reactions have also been used to form the oxadiazole ring under mild conditions. mdpi.comnih.gov

| Catalyst System | Typical Solvent(s) | Key Advantages/Disadvantages | Reference |

|---|---|---|---|

| TBAF | THF, MeCN | High efficiency, mild conditions; Corrosive on a large scale. | rjptonline.orgnih.gov |

| KOH/DMSO | DMSO | Excellent yields, short reaction times, one-pot capability. | chim.it |

| Graphene Oxide (GO) | Ethanol/Water | Metal-free, dual catalytic activity. | nih.gov |

| PTSA-ZnCl₂ | - | Mild conditions for reaction with nitriles. | organic-chemistry.org |

| Copper Salts | - | Enables oxidative cyclization under mild conditions. | nih.gov |

Temperature and Pressure Considerations

Temperature is a vital parameter in governing the synthesis of 1,2,4-oxadiazoles. While many modern protocols have been developed to allow for synthesis at ambient or room temperature, thermal conditions are often required to drive the final cyclodehydration step. nih.govnih.gov

Reactions can be conducted at elevated temperatures, with studies showing that yields often increase with temperature up to a certain point, for instance, 120°C, after which decomposition or side reactions may cause the yield to decrease. nih.gov A study on a DNA-conjugated system found that increasing the temperature from ambient to 90°C significantly improved the conversion to the desired oxadiazole. nih.gov Conventional heating in refluxing solvents such as toluene, pyridine, or DMF is a common practice. chim.it

Microwave irradiation has emerged as a powerful alternative to conventional heating. chim.it It can dramatically reduce reaction times and often improve yields by promoting the efficient conversion of O-acylamidoxime intermediates to the final 1,2,4-oxadiazole. acs.org For example, a reaction that required 24 hours under conventional heating at 85°C could be completed with higher conversion in a much shorter time using microwave heating. acs.org

While most syntheses are conducted at atmospheric pressure, the use of high-temperature and high-pressure conditions, particularly in continuous microreactor systems, is a known strategy in organic synthesis that could be applied for rapid optimization and production. acs.org

| Heating Method | Typical Temperature Range | Key Features | Reference |

|---|---|---|---|

| Ambient/Room Temperature | 20-25°C | Mild conditions, suitable for thermosensitive substrates. | nih.gov |

| Conventional Heating | 80-120°C | Standard method, often requires several hours. | nih.govnih.gov |

| Microwave Irradiation | Variable (e.g., 85°C) | Rapid heating, significant reduction in reaction time, often improved yields. | acs.org |

Reaction Efficiency and Yield Enhancement Strategies

Several strategies have been developed to enhance the efficiency and yield of 1,2,4-oxadiazole synthesis.

Microwave-Assisted Synthesis: As mentioned, microwave heating is a key strategy for accelerating the reaction and improving yields. chim.itacs.org

Polymer-Supported Reagents: Utilizing polymer-supported reagents, such as a polymer-supported carbodiimide (B86325) (PS-Carbodiimide) for the coupling step and a polymer-supported base (PS-BEMP) for cyclization, can facilitate product purification. acs.org This approach, especially when combined with microwave heating, allows for the rapid and efficient synthesis of 1,2,4-oxadiazoles with high purity. acs.org

Optimized Catalyst/Solvent Systems: The careful selection of catalysts and solvents is paramount. For instance, the use of TBAF can reduce reaction times significantly compared to other methods. rjptonline.org Similarly, the MOH/DMSO system provides excellent yields in short timeframes. chim.it For electron-deficient substrates that may be unreactive under certain conditions, alternative reagents like HBTU in combination with a non-nucleophilic base can be effective. acs.org

Oxidative Cyclization: An alternative approach involves the oxidative cyclization of precursors like amidines or N-acyl amidines using oxidants such as PhI(OAc)₂ (PIDA) or N-Bromosuccinimide (NBS), which can provide moderate to good yields under mild conditions. mdpi.com

Scalability for Preparative Chemistry of this compound

Scaling up the synthesis of this compound from laboratory to preparative or industrial scale presents specific challenges. A primary concern is the choice of reagents and catalysts. For example, while TBAF is an excellent laboratory-scale catalyst, its corrosive properties make it problematic for use in standard glass-lined steel reactors, necessitating a search for alternative, less corrosive catalysts for large-scale production. chim.itnih.gov

The use of inexpensive and readily available starting materials and reagents is crucial for economic viability. jchemrev.com One-pot syntheses are generally preferred for scalability as they reduce the number of unit operations, minimize waste, and can lead to higher throughput. rjptonline.org The safety profile of the reagents and the environmental impact of the process are also significant considerations. Methods that avoid toxic materials, such as heavy metal desulfurizing agents, are more desirable. luxembourg-bio.com

Continuous flow microreactor technology offers a promising solution for scalability. acs.org This approach allows for precise control over reaction parameters like temperature and pressure, enhances safety by minimizing the volume of reactive intermediates at any given time, and can facilitate rapid and efficient multi-step syntheses in a single sequence. acs.org

Analytical Characterization and Purity Assessment Methodologies

Following the synthesis of this compound, rigorous analytical characterization is required to confirm the structure of the compound and assess its purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary tools for structural elucidation. orientjchem.orgnih.gov

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the cyclopropyl group (in the upfield region), the methyl group on the phenyl ring, and the aromatic protons. orientjchem.orgtsijournals.com

The ¹³C NMR spectrum would show distinct resonances for the carbons of the 1,2,4-oxadiazole ring, the cyclopropyl group, the methyl group, and the substituted phenyl ring. orientjchem.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio ([M+H]⁺). luxembourg-bio.comnih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify characteristic functional groups and confirm the formation of the oxadiazole ring, with typical absorptions for C=N and C-O-C bonds. orientjchem.orgnih.gov

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of the reaction and for a preliminary assessment of purity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool used to check the purity of the final product and to identify any byproducts or remaining starting materials. acs.org

Elemental Analysis: This technique determines the percentage composition (C, H, N) of the compound, providing further confirmation that the empirical formula matches the proposed structure. orientjchem.org

Melting Point (m.p.): A sharp and defined melting point is a good indicator of the purity of a crystalline solid compound. nih.gov

Chemical Transformations and Reaction Mechanisms of 5 Cyclopropyl 3 4 Methylphenyl 1,2,4 Oxadiazole

Electrophilic and Nucleophilic Substitution Reactions on the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is an electron-deficient heteroaromatic system, which significantly influences its susceptibility to substitution reactions. chim.it The presence of two electronegative nitrogen atoms and an oxygen atom deactivates the ring towards electrophilic attack. globalresearchonline.net Consequently, electrophilic substitution directly on the carbon atoms of the 1,2,4-oxadiazole ring is generally not a feasible reaction pathway.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. The carbon atoms at the C(3) and C(5) positions are electrophilic and serve as primary sites for nucleophilic substitution reactions. chim.it In the case of 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole, a potent nucleophile could potentially attack either C(3) or C(5), leading to ring-opening or substitution, depending on the reaction conditions and the nature of the nucleophile.

A significant class of reactions for 1,2,4-oxadiazoles involves nucleophile-induced ring cleavage and rearrangement, often following the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. osi.lvrsc.orgnih.gov This pathway is initiated by the addition of a nucleophile to an electrophilic carbon of the ring, leading to the opening of the heterocyclic system, followed by a subsequent intramolecular cyclization to form a new heterocyclic ring. rsc.org For instance, bidentate nucleophiles like hydrazine (B178648) can react with 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of different heterocyclic systems. nih.gov

Another important transformation is the Boulton-Katritzky Rearrangement (BKR) , a thermal or base-catalyzed reaction that involves the interconversion of heterocyclic systems. chim.itosi.lvacs.org This rearrangement proceeds via an intramolecular nucleophilic attack from a side-chain atom onto an electrophilic center within the ring. chim.itnih.gov While this is more common for 1,2,4-oxadiazoles with specific side-chains at the C(3) position, it highlights the inherent reactivity of the ring system towards intramolecular nucleophilic processes.

| Reaction Type | Reactivity | Probable Site of Attack | Potential Products |

| Electrophilic Substitution | Very Low / Unfavorable | - | No reaction |

| Nucleophilic Substitution/Addition | Favorable | C(3) and C(5) | Ring-opened products, Substituted heterocycles |

| ANRORC Rearrangement | Possible with bidentate nucleophiles | C(5) or C(3) | New heterocyclic systems (e.g., triazoles) |

| Boulton-Katritzky Rearrangement | Dependent on side-chain structure | N/A (Intramolecular) | Isomeric heterocycles |

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group at the C(5) position is characterized by significant ring strain, which imparts unique reactivity to this moiety.

Ring-Opening Reactions

The strained C-C bonds of the cyclopropyl ring are susceptible to cleavage under various conditions. The adjacent electron-withdrawing 1,2,4-oxadiazole ring can activate the cyclopropyl group, making it behave similarly to a cyclopropyl ketone. nih.govchemrxiv.orgacs.org Ring-opening can be initiated by:

Nucleophilic Attack: Strong nucleophiles can attack one of the cyclopropyl carbons, leading to ring opening to relieve strain. This is often facilitated by Lewis acids that coordinate to the oxadiazole ring, further enhancing the electrophilicity of the cyclopropyl group. nih.govchemrxiv.org

Acid Catalysis: In the presence of strong acids, the cyclopropane (B1198618) ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a ring-opened product.

Radical Reactions: Radical-induced ring-opening of cyclopropanes is a well-established process. beilstein-journals.orgresearchgate.netnih.gov A radical initiator can generate a cyclopropylcarbinyl radical, which can undergo rapid ring-opening to a more stable homoallylic radical. nih.gov

The regioselectivity of the ring-opening is influenced by the stability of the resulting intermediate (carbocation or radical). acs.org

| Initiator | Proposed Mechanism | Potential Intermediate | Product Type |

| Nucleophile/Lewis Acid | Nucleophilic addition to a cyclopropyl carbon, facilitated by Lewis acid activation of the oxadiazole. nih.govchemrxiv.org | Carbanionic or organometallic species | γ-functionalized open-chain compound |

| Brønsted Acid | Protonation of the cyclopropane ring. | Carbocation | Ring-opened product with incorporated nucleophile |

| Radical Initiator | Abstraction of a hydrogen atom or addition to the ring. beilstein-journals.org | Cyclopropylcarbinyl radical, homoallylic radical | Ring-opened radical adducts |

Functional Group Interconversions

Direct functional group interconversions on the cyclopropyl ring without ring-opening are less common due to the inherent strain and reactivity. However, under carefully controlled conditions, reactions typical of alkanes could potentially be achieved. These are generally limited to radical halogenation, which would likely be unselective and could compete with ring-opening pathways.

Reactivity of the 4-Methylphenyl Substituent

The 4-methylphenyl group attached to the C(3) position of the oxadiazole ring can undergo reactions typical of substituted aromatic compounds.

Aromatic Substitution Reactions

The 3-(1,2,4-oxadiazolyl) substituent is strongly electron-withdrawing, akin to a nitro or cyano group. rjptonline.org This deactivates the phenyl ring towards electrophilic aromatic substitution (EAS). The deactivating effect is transmitted through both inductive and resonance effects. Consequently, harsher reaction conditions are required for EAS compared to benzene (B151609) or toluene.

The directing effect of the 3-(1,2,4-oxadiazolyl) group is meta-directing. The methyl group is an activating, ortho, para-director. In this disubstituted system, the directing effects are opposing. However, the powerful deactivating and meta-directing nature of the oxadiazole group will likely dominate, directing incoming electrophiles to the positions meta to the oxadiazole ring (i.e., the positions ortho to the methyl group). Steric hindrance from the adjacent oxadiazole ring might further influence the regioselectivity.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Cyclopropyl-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 5-Cyclopropyl-3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazole |

| Sulfonation | Fuming H₂SO₄ | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-6-methylbenzenesulfonic acid |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ or RCOCl, AlCl₃ | Generally unsuccessful due to strong deactivation of the ring. |

Modifications at the Methyl Group

The methyl group on the phenyl ring is susceptible to oxidation. A variety of oxidizing agents can convert the methyl group to a formyl (aldehyde) or a carboxyl (carboxylic acid) group. The choice of reagent and reaction conditions determines the extent of oxidation.

Oxidation to Aldehyde: Selective oxidation to the aldehyde can be challenging but can be achieved using specific reagents such as ceric ammonium (B1175870) nitrate (B79036) or under controlled electrochemical conditions. thieme-connect.de

Oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the methyl group completely to a carboxylic acid. researchgate.net

Radical halogenation, for instance with N-bromosuccinimide (NBS), can be used to introduce a halogen at the benzylic position, creating a (bromomethyl)phenyl derivative. This intermediate can then be used for further nucleophilic substitution reactions to introduce a variety of functional groups.

| Reaction | Reagents | Product |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | 3-(4-(Bromomethyl)phenyl)-5-cyclopropyl-1,2,4-oxadiazole |

| Oxidation to Aldehyde | Ceric ammonium nitrate (CAN) | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid |

Redox Chemistry of the 1,2,4-Oxadiazole Scaffold

The redox chemistry of the 1,2,4-oxadiazole ring is a critical aspect of its reactivity profile, primarily characterized by its susceptibility to reduction due to the weak O-N bond.

Oxidation Pathways

The 1,2,4-oxadiazole ring is generally an electron-poor system and demonstrates considerable stability against oxidative degradation. However, oxidative processes are fundamental in the synthesis of the scaffold itself. For instance, 1,2,4-oxadiazolines, the dihydro precursors, can be oxidized to the aromatic 1,2,4-oxadiazole. nih.gov One documented method involves the use of manganese dioxide for the oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole. nih.gov

Furthermore, oxidative cyclization reactions are a key strategy for forming the ring. Acylguanidines, in the presence of reagents like iodobenzene (B50100) diacetate, can undergo oxidative cyclization to yield 1,2,4-oxadiazoles. chim.it Similarly, N-acyl amidines can be cyclized through an N-bromination intermediate followed by dehydrobromination to form the N–O bond of the ring. mdpi.com Electrochemical methods have also been developed, where anodic oxidation generates an iminoxy radical from an amidoxime (B1450833), which then proceeds through intramolecular cyclization to form the 1,2,4-oxadiazole product. rsc.org

Reduction Pathways

The reduction of the 1,2,4-oxadiazole scaffold is a more commonly exploited transformation, targeting the inherently weak O-N single bond. chim.it This reductive cleavage opens the heterocyclic ring to form N-acylamidines. This transformation underscores the utility of the 1,2,4-oxadiazole ring as a stable precursor to amidine derivatives, which might otherwise be challenging to handle. researchgate.net

A variety of reducing agents can effect this change. Catalytic hydrogenation using palladium on carbon (Pd/C) with molecular hydrogen is a standard method. researchgate.net A notable alternative system is the use of ammonium formate (B1220265) with Pd/C, which also efficiently reduces the O-N bond. researchgate.net This particular reaction has been optimized for various 1,2,4-oxadiazole derivatives, showcasing its versatility.

| Reducing System | Substrate | Product | Reference |

|---|---|---|---|

| H₂, Pd/C | 1,2,4-Oxadiazole | Amidine Derivative | researchgate.net |

| NH₄CO₂H, Pd/C | 1,2,4-Oxadiazole | Acylamidine | researchgate.net |

Thermal and Photochemical Rearrangement Studies

Due to its low aromaticity and the labile O-N bond, the 1,2,4-oxadiazole nucleus is prone to numerous thermal and photochemical rearrangements, often resulting in the formation of other, more stable heterocyclic systems. chim.itresearchgate.net

Isomerization Processes

Photochemical irradiation is a potent method for inducing isomerization in 1,2,4-oxadiazoles. Upon irradiation, typically with UV light, the O-N bond can cleave, leading to reactive intermediates that can rearrange. chim.it Two competing mechanisms are often discussed in the context of photoisomerization of substituted 3-amino-1,2,4-oxadiazoles. chim.itacs.org

Ring Contraction-Ring Expansion (RCRE) : This pathway involves a three-membered ring intermediate and can lead to the formation of 1,3,4-oxadiazole (B1194373) isomers. chim.itacs.org

Internal Cyclization-Isomerization (ICI) : This route proceeds through a transient bicyclic intermediate, which can result in a ring-degenerate isomerization, yielding a regioisomeric 1,2,4-oxadiazole. chim.itacs.org

The preferred pathway can depend on the substituents on the ring and the reaction conditions, such as the presence or absence of a base. acs.org DFT (Density Functional Theory) calculations have been employed to study these competitive rearrangements, providing insight into the energetics of the intermediates and transition states involved. nih.gov

Ring Transformations (e.g., to Triazole Isomers)

Both thermal and photochemical conditions can transform the 1,2,4-oxadiazole ring into other heterocyclic structures, most notably triazole isomers.

Thermal Rearrangements: The most prominent thermal transformation is the Boulton-Katritzky Rearrangement (BKR). chim.itosi.lv This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom in the side chain at the C3 position attacks the electrophilic N(2) atom of the oxadiazole ring, with the ring oxygen acting as a leaving group. chim.it Depending on the atoms in the side chain, this rearrangement can produce a wide array of heterocycles. For instance, an N-(1,2,4-oxadiazol-3-yl)-hydrazone, which has an NNC sequence in its side chain, can rearrange to form a 1,2,4-triazole. chim.it

Photochemical Rearrangements: Photochemical conditions can also facilitate the conversion of 1,2,4-oxadiazoles into triazoles. nih.gov The photoisomerization of arylhydrazones of 1,2,4-oxadiazole derivatives into 1,2,4-triazoles has been studied computationally. ingentaconnect.comresearchgate.net This reaction can occur through an electron transfer process, leading to a radical cation that cyclizes to the triazole product via a Dewar isomer-like structure. ingentaconnect.comresearchgate.net The specific geometry (E/Z) of the starting hydrazone can influence the reaction course. nih.gov

| Condition | Rearrangement Type | Typical Product(s) | Reference |

|---|---|---|---|

| Photochemical (UV) | Ring Contraction-Ring Expansion (RCRE) | 1,3,4-Oxadiazoles | chim.it |

| Photochemical (UV) | Internal Cyclization-Isomerization (ICI) | Regioisomeric 1,2,4-Oxadiazoles | chim.it |

| Thermal | Boulton-Katritzky Rearrangement (BKR) | 1,2,3-Triazoles, 1,2,4-Triazoles, Imidazoles | chim.itosi.lv |

| Photochemical | Photo-Boulton-Katritzky | 1,2,4-Triazoles | nih.gov |

Mechanistic Investigations of Key Reactions

Mechanistic studies, including computational analyses, have been crucial in understanding the complex transformations of the 1,2,4-oxadiazole scaffold.

For photochemical rearrangements , DFT calculations have elucidated the competitive pathways of RCRE and ICI. These studies suggest the process begins with the formation of a neutral singlet excited state. nih.gov This excited state evolves to stable ground-state intermediates, and the final product distribution is governed by the relative stability of these intermediates and the transition states of the subsequent thermally driven reaction steps. nih.gov In the photoisomerization to triazoles, the mechanism can be a concerted hydrogen atom transfer or involve a ring-opening intermediate, depending on the isomer of the starting material. researchgate.net

The mechanism of the Boulton-Katritzky Rearrangement (BKR) is understood as an intramolecular nucleophilic substitution. chim.it The key steps involve the attack of a nucleophilic atom from the C3 side-chain onto the N(2) position of the oxadiazole ring, facilitated by the polarized and easily cleaved O-N bond. chim.it

Other significant rearrangement mechanisms include:

Migration-Nucleophilic Attack-Cyclization (MNAC): This mechanism describes the base-mediated transformation of 3-acylamino-1,2,4-oxadiazoles into 2-acylamino-1,3,4-oxadiazoles. chim.itosi.lv

Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC): In this pathway, an external nucleophile attacks an electrophilic carbon of the ring (typically C5), leading to ring opening and subsequent closure to form a new heterocyclic system. researchgate.netosi.lv

These mechanistic investigations provide a rational basis for predicting and controlling the outcomes of reactions involving the 1,2,4-oxadiazole scaffold, enabling its use as a versatile synthetic intermediate.

Computational Chemistry and Theoretical Studies on 5 Cyclopropyl 3 4 Methylphenyl 1,2,4 Oxadiazole

Electronic Structure Elucidation and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict the bond lengths, bond angles, and dihedral angles. ajchem-a.comnih.gov

The 1,2,4-oxadiazole (B8745197) ring is a five-membered, planar, aromatic heterocycle. The substituents at the 3- and 5-positions (the 4-methylphenyl and cyclopropyl (B3062369) groups, respectively) will have their geometries optimized relative to this ring. The calculations would also provide the total electronic energy of the molecule, which is a measure of its stability.

Disclaimer: The following data is illustrative and represents typical values for 3,5-disubstituted 1,2,4-oxadiazole rings based on computational studies of analogous compounds, as specific experimental or theoretical data for this compound is not available.

Interactive Table: Illustrative DFT-Calculated Geometrical Parameters for a 1,2,4-Oxadiazole Ring

| Parameter | Bond/Angle | Typical Value (Å or °) |

| Bond Length | O1-C5 | 1.35 |

| Bond Length | C5-N4 | 1.30 |

| Bond Length | N4-C3 | 1.38 |

| Bond Length | C3-N2 | 1.31 |

| Bond Length | N2-O1 | 1.42 |

| Bond Angle | N2-O1-C5 | 105.0 |

| Bond Angle | O1-C5-N4 | 112.0 |

| Bond Angle | C5-N4-C3 | 103.0 |

| Bond Angle | N4-C3-N2 | 115.0 |

| Bond Angle | C3-N2-O1 | 105.0 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. For 1,2,4-oxadiazole derivatives, the HOMO is often distributed over the aryl substituent and the oxadiazole ring, while the LUMO is typically localized on the heterocyclic ring itself.

Disclaimer: The following data is for illustrative purposes, representing plausible values for a molecule like this compound based on DFT studies of similar aromatic heterocyclic compounds.

Interactive Table: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.6 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.1 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would likely show the most negative potential localized around the nitrogen and oxygen atoms of the oxadiazole ring due to their high electronegativity. researchgate.net This suggests that these heteroatoms are the primary sites for interactions with electrophiles. The aromatic rings and the cyclopropyl group would exhibit regions of less negative or slightly positive potential.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While the 1,2,4-oxadiazole ring itself is rigid and planar, the substituents—the cyclopropyl group at the C5 position and the 4-methylphenyl group at the C3 position—can rotate around the single bonds connecting them to the ring. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, providing detailed information on conformational changes and flexibility. nih.gov

An MD simulation of this compound would involve calculating the trajectories of its atoms in a simulated environment (e.g., in a solvent like water or DMSO) over a period of time. frontiersin.org This would allow for the exploration of the molecule's conformational landscape, identifying the most stable (lowest energy) orientations of the cyclopropyl and 4-methylphenyl groups. The simulation can reveal the rotational barriers around the C-C single bonds and the relative populations of different conformers at a given temperature. Such studies are crucial for understanding how the molecule might fit into a biological receptor or pack in a crystal lattice. The conformational flexibility of five-membered rings and their substituents is a complex area where computational methods provide significant insight. bohrium.comnih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the formation of heterocyclic rings like 1,2,4-oxadiazoles. Theoretical studies can map out the entire reaction pathway, identifying intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate.

The most common synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with an acylating agent, followed by cyclization, or the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itresearchgate.net DFT calculations can be used to model these reaction pathways. For example, in a 1,3-dipolar cycloaddition, theorists can calculate the energies of the reactants, the transition state, and the product, thereby determining the activation energy of the reaction. wikipedia.org This information helps in understanding the reaction kinetics and the factors that influence the reaction rate and regioselectivity. Studies on similar cycloaddition reactions have detailed the utility of computational methods in predicting reaction outcomes. researchgate.netscispace.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies in the Context of Chemical Property Prediction for 1,2,4-Oxadiazoles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov For the 1,2,4-oxadiazole class of compounds, which are known for a wide range of biological activities, QSAR is a particularly valuable tool in drug discovery. mdpi.commdpi.com

A QSAR study on 1,2,4-oxadiazole derivatives would involve:

Dataset Collection: Assembling a set of 1,2,4-oxadiazole compounds with experimentally measured properties (e.g., inhibitory concentration IC50).

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric (3D), and electronic parameters.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is created that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.govresearchgate.net

Several 3D-QSAR studies on 1,2,4-oxadiazole derivatives have been successful in building predictive models for various biological targets. nih.govrsc.org These models provide insights into the structural features that are crucial for a given activity. For instance, a model might indicate that bulky substituents at the 5-position increase activity, while electron-withdrawing groups at the 3-position decrease it. Such models could be used to predict the properties of novel compounds like this compound and guide the design of more potent analogs.

Descriptor Generation and Selection

An initial step in computational modeling involves the generation and selection of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. For a molecule like this compound, these descriptors would typically fall into several categories:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity.

Geometrical descriptors: Derived from the 3D structure, detailing shape and size.

Quantum-chemical descriptors: Calculated using quantum mechanics to describe electronic properties such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.

Physicochemical descriptors: Including properties like hydrophobicity (logP) and molar refractivity.

Following generation, a selection process is employed to identify the most relevant descriptors that correlate with a specific biological activity or property of interest. This is often achieved through statistical methods to avoid overfitting in subsequent modeling.

However, a specific dataset of generated and selected descriptors for this compound has not been reported in the reviewed literature.

Model Development and Validation Techniques (e.g., kNN MFA, CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods are powerful tools for understanding how the structural characteristics of a molecule influence its biological activity. Techniques like k-Nearest Neighbor Molecular Field Analysis (kNN MFA), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed for this purpose.

These methods typically involve:

Alignment: A set of molecules with known activities are superimposed based on a common scaffold.

Field Calculation: Steric and electrostatic fields (in CoMFA and kNN MFA), as well as hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA), are calculated around the aligned molecules.

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the variations in these fields with the observed biological activities.

Validation: The predictive power of the generated model is rigorously tested using both internal and external validation techniques.

While these methodologies have been successfully applied to various series of 1,2,4-oxadiazole derivatives to guide the design of new potent compounds, no published studies have specifically developed or validated kNN MFA, CoMFA, or CoMSIA models for this compound.

Predictive Modeling for Chemical Reactivity and Stability

Computational methods can be used to predict the chemical reactivity and stability of a molecule. This often involves the use of quantum mechanics to calculate parameters that provide insights into a molecule's susceptibility to chemical reactions and degradation. Key aspects of such modeling include:

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A small HOMO-LUMO gap generally indicates higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction.

Calculation of Reaction Pathways: Computational models can be used to simulate potential reaction mechanisms and calculate the activation energies, providing an indication of the likelihood and rate of a reaction.

Degradation Pathway Prediction: Studies on the stability of the 1,2,4-oxadiazole ring have shown that it can be susceptible to ring-opening reactions under certain pH conditions.

Despite the availability of these predictive tools, specific computational models predicting the chemical reactivity and stability of this compound are not available in the current scientific literature.

Computational Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is instrumental in drug discovery for understanding the binding mode of a potential drug molecule and for predicting its binding affinity. The process generally involves:

Preparation of Receptor and Ligand: The 3D structures of the receptor and the ligand are prepared, which may include adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm explores various possible conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to rank the different poses of the ligand based on their predicted binding affinity. The resulting ligand-receptor complexes are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Molecular docking studies have been conducted for a variety of 1,2,4-oxadiazole derivatives to elucidate their interactions with various biological targets. However, there are no published reports of computational docking or ligand-receptor interaction modeling specifically for this compound.

Structural Diversification and Advanced Derivatization of 1,2,4 Oxadiazole Scaffolds Featuring Cyclopropyl and Aryl Moieties

Strategies for Modifying the Cyclopropyl (B3062369) Ring at Position 5

Direct functionalization of the cyclopropyl ring in the final 1,2,4-oxadiazole (B8745197) structure is challenging due to the high C-H bond dissociation energy and inherent stability of the ring. Therefore, the most effective strategies involve the de novo synthesis of the oxadiazole ring from pre-functionalized cyclopropyl precursors. This approach allows for the introduction of a wide range of substituents and functionalities onto the cyclopropane (B1198618) moiety before its incorporation into the heterocyclic system.

Key synthetic approaches include:

Asymmetric Cyclopropanation: The synthesis of optically active cyclopropanes can be achieved through various catalytic methods. rochester.edursc.org For instance, myoglobin-catalyzed olefin functionalization with diazoacetonitrile provides an efficient route to enantiopure cyclopropanes bearing a cyano group, which is a versatile handle for further transformations. rochester.edu

Michael Initiated Ring Closure (MIRC): This powerful cascade reaction is a primary method for accessing chiral cyclopropanes with a high degree of stereoselectivity. rsc.org

Using Substituted Cyclopropanecarboxylic Acids: A diverse array of substituted cyclopropanecarboxylic acids can be synthesized and subsequently coupled with an appropriate amidoxime (B1450833) (in this case, 4-methylbenzamidoxime) to form the 1,2,4-oxadiazole ring. This method allows for the incorporation of alkyl, aryl, ester, or other functional groups onto the cyclopropyl ring.

While direct modification is less common, potential ring-opening reactions of activated cyclopropanes, often mediated by transition metals, can lead to acyclic structures with newly formed stereocenters, representing a complete transformation of the original scaffold. acs.org

The table below illustrates potential cyclopropyl precursors and the corresponding derivatized 1,2,4-oxadiazole products.

Table 1: Synthesis of Derivatized 5-Cyclopropyl-1,2,4-oxadiazoles from Functionalized Precursors

| Cyclopropyl Precursor | Resulting 5-Substituted-Cyclopropyl Moiety | Potential Functionalization |

| 1-Methylcyclopropane-1-carboxylic acid | 5-(1-Methylcyclopropyl)- | Introduction of a quaternary carbon center |

| 2-Phenylcyclopropane-1-carboxylic acid | 5-(2-Phenylcyclopropyl)- | Introduction of an additional aryl group |

| Methyl 1-cyanocyclopropane-1-carboxylate | 5-(1-Cyanocyclopropyl)- | Cyano group for conversion to amine or acid |

| trans-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid | 5-(trans-2-(Hydroxymethyl)cyclopropyl)- | Hydroxyl group for further etherification or esterification |

Strategies for Modifying the 4-Methylphenyl Group at Position 3

The 4-methylphenyl (p-tolyl) group at the C3 position offers several sites for chemical modification, including the aromatic ring and the benzylic methyl group.

Electrophilic Aromatic Substitution (EAS): The 1,2,4-oxadiazole ring acts as an electron-withdrawing group, deactivating the phenyl ring towards electrophilic attack and directing incoming substituents to the meta position (C3' and C5'). Conversely, the methyl group is an activating, ortho, para-director. The combined effect typically directs electrophiles like halogens (Br₂, Cl₂) or a nitro group (HNO₃/H₂SO₄) to the positions ortho to the methyl group (C3' and C5'). Subsequent reactions, such as palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) on halogenated derivatives, can be used to introduce new carbon-carbon bonds.

Benzylic Functionalization: The methyl group is a prime site for modification.

Radical Halogenation: Using reagents like N-Bromosuccinimide (NBS), the methyl group can be converted to a bromomethyl group (-CH₂Br). This derivative is a versatile electrophile for introducing nucleophiles, leading to ethers, esters, amines, and other functionalities.

Oxidation: The methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using standard oxidizing agents (e.g., KMnO₄, CrO₃). The resulting carboxylic acid is a valuable handle for forming amides or esters.

The following table outlines potential modifications to the 4-methylphenyl group.

Table 2: Derivatization Strategies for the 4-Methylphenyl Moiety

| Reaction Type | Reagent(s) | Position of Modification | Resulting Functional Group |

| Electrophilic Bromination | Br₂, FeBr₃ | Aromatic Ring (C3', C5') | -Br |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Aromatic Ring (C3', C5') | -NO₂ |

| Benzylic Halogenation | N-Bromosuccinimide (NBS) | Methyl Group | -CH₂Br |

| Benzylic Oxidation | KMnO₄ | Methyl Group | -COOH |

| Suzuki Coupling (on brominated derivative) | Arylboronic acid, Pd catalyst | Aromatic Ring (C3', C5') | -Aryl |

Introduction of Additional Functionalities to the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a stable aromatic heterocycle but possesses low aromaticity and is generally resistant to electrophilic substitution at its carbon atoms. chemicalbook.com Its reactivity is characterized by susceptibility to nucleophilic attack, which often leads to rearrangement or ring-opening rather than simple substitution. chim.itosi.lv

Nucleophilic Attack and Rearrangement: The carbon atoms of the oxadiazole ring have electrophilic character. chim.it Strong nucleophiles can attack the C3 or C5 positions, but this typically initiates a ring-opening cascade, often followed by recyclization to a different heterocyclic system. This process, known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction, transforms the core scaffold rather than functionalizing it. osi.lvresearchgate.net

Direct C-H Functionalization: While challenging, modern synthetic methods offer potential routes for direct functionalization. Metalation of azole rings using strong, sterically hindered bases like TMP-zinc or TMP-magnesium reagents (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to be effective for some systems, allowing for the introduction of electrophiles. acs.orgnih.govresearchgate.net However, for the title compound, the C3 and C5 positions are already substituted, making this approach non-trivial for functionalizing the ring carbons.

Synthetic Approach: The most reliable method for introducing functionality onto the oxadiazole core is to incorporate it during the initial synthesis. By starting with functionalized precursors—for example, a substituted amidoxime or a dicarboxylic acid derivative—one can construct a 1,2,4-oxadiazole ring that already bears the desired additional groups.

Bioisosteric Replacements of the 1,2,4-Oxadiazole Ring System

Bioisosteric replacement is a cornerstone of drug design, where a functional group is replaced by another with similar physical or chemical properties to enhance the molecule's biological activity, metabolic stability, or pharmacokinetic profile. The 1,2,4-oxadiazole ring itself is frequently employed as a bioisostere for ester and amide groups, offering greater resistance to hydrolysis by metabolic enzymes.

When considering the diversification of the 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole scaffold, the central 1,2,4-oxadiazole ring can be replaced with other five-membered heterocycles. Each replacement alters key properties such as hydrogen bonding capacity, dipole moment, and metabolic stability. For example, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole (B1194373) can increase polarity and reduce interaction with hERG channels. researchgate.net

Table 3: Common Bioisosteric Replacements for the 1,2,4-Oxadiazole Ring

| Bioisosteric Ring | Key Properties and Rationale for Replacement |

| 1,3,4-Oxadiazole | More polar, higher aqueous solubility, different hydrogen bond acceptor pattern. researchgate.net |

| 1,2,5-Oxadiazole (Furazan) | Electron-withdrawing nature, can modulate electronic properties of the molecule. |

| 1,2,4-Triazole | Introduces a hydrogen bond donor (N-H), potentially forming new interactions with biological targets. |

| Isoxazole | Alters the arrangement of heteroatoms, changing the dipole moment and electronic distribution. |

| Thiadiazoles (e.g., 1,2,4- or 1,3,4-) | Introduces a sulfur atom, which can affect lipophilicity and metabolic pathways. |

| Pyrazole | Introduces both a hydrogen bond donor and acceptor site. |

Stereochemical Considerations in Substituted 1,2,4-Oxadiazoles

The parent compound, this compound, is achiral. However, stereocenters can be readily introduced through the derivatization strategies discussed in sections 5.1 and 5.2, which is a critical consideration for developing molecules with specific biological activities.

Chirality on the Cyclopropyl Ring: The introduction of any substituent onto the cyclopropyl ring at a position other than the point of attachment to the oxadiazole will create at least one stereocenter. For example, a 2-methylcyclopropyl group will exist as different stereoisomers. The synthesis of single enantiomers or diastereomers requires stereoselective synthetic methods, such as asymmetric cyclopropanation or the use of chiral auxiliaries during MIRC reactions. rsc.org The spatial arrangement of substituents on the cyclopropyl ring can significantly influence how the molecule interacts with chiral biological targets like enzymes or receptors.

Chirality on the Aryl Moiety: A chiral center can also be introduced on the 4-methylphenyl substituent. For instance, if the benzylic methyl group is functionalized to a secondary alcohol or amine (e.g., -CH(OH)R or -CH(NH₂)R), the benzylic carbon becomes a stereocenter.

Atropisomerism: Although less likely with the relatively small methyl group, the introduction of very bulky substituents at the ortho-positions of the phenyl ring (C2' and C6') could potentially hinder rotation around the single bond connecting the phenyl and oxadiazole rings. If the substitution pattern is asymmetric, this restricted rotation could lead to atropisomers, which are stereoisomers that can be isolated.

The control of stereochemistry is paramount, as different enantiomers of a chiral molecule often exhibit vastly different pharmacological activities and metabolic profiles.

Materials Science Applications of 1,2,4 Oxadiazole Derivatives, Including Those with Cyclopropyl and Aryl Substituents

Incorporation into Polymer Matrices for Enhanced Thermal and Mechanical Properties

The incorporation of 1,2,4-oxadiazole (B8745197) derivatives into polymer matrices is a known strategy to enhance the thermal and mechanical properties of the resulting materials. The inherent rigidity and high thermal stability of the oxadiazole ring can significantly increase the glass transition temperature (Tg) and decomposition temperature of polymers. mdpi.comchemsynthesis.com

Polymers such as poly(arylene ether)s containing 1,3,4-oxadiazole (B1194373) units have demonstrated excellent thermal stability with decomposition temperatures above 440°C and high glass transition temperatures ranging from 188°C to 226°C. chemsynthesis.com Similarly, polyamides containing 1,2,4-oxadiazole rings have shown good thermal stability. The introduction of the 1,2,4-oxadiazole moiety into polymer backbones contributes to their high thermal resistance due to the strong aromatic nature of the heterocyclic ring. nih.gov

The mechanical properties of polymers can also be improved by the inclusion of oxadiazole derivatives. For instance, thin films of poly(arylene ether 1,3,4-oxadiazole)s have exhibited impressive tensile strengths of 90-110 MPa and moduli of 2.7-3.6 GPa. mdpi.com The rigid structure of the oxadiazole ring can enhance the stiffness and strength of the polymer matrix.

While specific data for 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole is not available, the presence of the rigid 1,2,4-oxadiazole core, coupled with the bulky 4-methylphenyl group, would be expected to impart significant thermal and mechanical enhancements to a polymer matrix.

Table 1: Thermal Properties of Aromatic Polyesters with Oxadiazole Moieties

| Polymer | Initial Decomposition Temperature (°C) | Weight Loss at 600°C (%) |

| Polyester with Pendant Oxadiazole | 290 | 70.0 |

| Polyester with Oxadiazole in Backbone | 310 | 58.6 |

This table is based on data for polyesters containing oxadiazole moieties and is intended to be illustrative of the general thermal stability imparted by the oxadiazole ring. nih.gov

Role in Organic Electronics and Optoelectronic Devices

The electron-deficient nature of the 1,2,4-oxadiazole ring makes its derivatives highly suitable for applications in organic electronics, particularly as electron-transporting and hole-blocking materials in Organic Light-Emitting Diodes (OLEDs) and as components in Organic Photovoltaics (OPVs). bldpharm.combldpharm.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, 1,2,4-oxadiazole derivatives are frequently used as electron transport materials (ETMs) due to their good electron mobility and high thermal stability. bldpharm.com They can also serve as host materials for phosphorescent emitters, particularly for blue light emission, due to their high triplet energies. researchgate.net The intrinsic asymmetry of the 1,2,4-oxadiazole ring has been utilized to synthesize bipolar host materials, which can transport both electrons and holes, leading to more efficient devices. researchgate.netresearchgate.netnih.gov For instance, bipolar host materials based on 1,2,4-oxadiazole have been developed for green phosphorescent OLEDs, exhibiting good thermal stability with decomposition temperatures up to 275°C and glass transition temperatures of 170°C. researchgate.net

The 4-methylphenyl group in this compound would likely contribute to good charge-transporting properties, while the cyclopropyl (B3062369) group could influence the molecular packing and film-forming characteristics, which are crucial for device performance.

Organic Photovoltaics (OPVs)

The electron-accepting properties of 1,2,4-oxadiazoles also make them promising candidates for use in organic solar cells. bldpharm.comnih.gov Polymers containing 1,2,4-oxadiazole moieties in their main chain have been synthesized and applied in bulk heterojunction (BHJ) solar cells. These polymers have shown high thermal stability and suitable energy levels for use as donor materials in conjunction with fullerene-based acceptors. bldpharm.com For example, a polymer containing a 1,2,4-oxadiazole unit achieved a power conversion efficiency of 1.33%. bldpharm.com

Electron Transport Properties of Oxadiazole-Containing Materials

The electron mobility of materials containing oxadiazole derivatives is a key parameter for their application in electronic devices. Amorphous films of some oxadiazole derivatives have demonstrated electron mobilities exceeding 10⁻³ cm²/Vs. nih.gov The molecular structure, including the planarity and the nature of the substituents, plays a crucial role in determining the electron transport properties. Fluorination of diphenyl-1,3,4-oxadiazole has been shown to enhance its electron transport properties. nih.gov While direct measurements on this compound are not available, the combination of the electron-withdrawing oxadiazole core and the aromatic substituent suggests it would possess favorable electron transport characteristics.

Development of Advanced Materials with Tunable Properties

The versatility of the 1,2,4-oxadiazole scaffold allows for the development of advanced materials with tunable properties. By modifying the substituents at the 3- and 5-positions of the oxadiazole ring, properties such as liquid crystallinity, luminescence, and electronic characteristics can be tailored for specific applications.

For example, various 3,5-diphenyl-1,2,4-oxadiazole (B189376) derivatives have been shown to exhibit liquid crystalline properties, with the mesophase behavior being dependent on the nature and position of the terminal substituents. The introduction of a chiral center can lead to the formation of ferroelectric liquid crystals. The 4-methylphenyl group in the target compound is a common moiety in liquid crystal design, suggesting that this compound could be a precursor for novel liquid crystalline materials.

Interdisciplinary Research Directions

The study of 1,2,4-oxadiazole derivatives, including those with cyclopropyl and aryl substituents, represents a fertile ground for interdisciplinary research. The same class of compounds that shows promise in materials science also has significant applications in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. researchgate.netchemchart.com

Future research could explore the synergy between these fields. For instance, the development of biocompatible and biodegradable polymers incorporating this compound could lead to new materials for medical devices or drug delivery systems. Furthermore, the unique electronic properties of these compounds could be harnessed in the development of biosensors. The exploration of the photochemical behavior of such derivatives could also open up new avenues in areas like photopharmacology and photoresponsive materials.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A two-step approach involves: (i) Reacting 4-methylbenzonitrile hydroxylamine with cyclopropanecarbonyl chloride to form an intermediate amidoxime. (ii) Cyclizing the amidoxime under acidic conditions (e.g., POCl₃) to yield the oxadiazole core. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Structural confirmation combines spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify substituents (e.g., cyclopropyl CH₂ at δ ~1.0–1.5 ppm, aromatic protons at δ ~7.2–7.8 ppm).

- X-ray crystallography : Resolves bond lengths (C–N: ~1.28–1.32 Å) and torsion angles, with hydrogen bonding (N–H⋯N) stabilizing the crystal lattice .

Q. What are the standard purity assessment protocols for this compound?

- Methodological Answer : Purity is assessed via:

- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (retention time ~8–10 min).

- Melting point analysis : Sharp melting range (e.g., 120–122°C) indicates high crystallinity.

- Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .

Q. How does the compound interact with common solvents in solubility studies?

- Methodological Answer : Solubility is tested via incremental solvent addition under sonication. Polar aprotic solvents (DMF, DMSO) show high solubility (>50 mg/mL), while non-polar solvents (hexane) exhibit poor solubility (<1 mg/mL). Data informs reaction solvent selection and recrystallization strategies .

Q. What safety protocols are critical during handling?

- Methodological Answer : Follow GHS guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties for structure-activity relationships (SAR)?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to determine frontier orbitals (HOMO-LUMO gap ~4.5 eV).

- Molecular docking : Simulate binding to biological targets (e.g., enzyme active sites) using AutoDock Vina. Compare charge distribution with analogs to rationalize activity differences .

Q. What strategies resolve contradictions between experimental and theoretical NMR chemical shifts?

- Methodological Answer :

- Solvent effects : Recalculate shifts using PCM models (e.g., chloroform as solvent in Gaussian 09).

- Conformational averaging : Perform MD simulations to account for dynamic equilibria in solution.

- Empirical correction : Apply scaling factors to computed shifts based on benchmark datasets .

Q. How can crystallographic data inform polymorph screening?

- Methodological Answer :

- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data.

- Thermal analysis : DSC identifies polymorph transitions (endothermic peaks at 120–150°C).

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-stacking vs. H-bonding) driving polymorphism .

Q. What experimental designs optimize stability under oxidative or hydrolytic conditions?

- Methodological Answer :

Q. How to design SAR studies comparing substituent effects on bioactivity?

- Methodological Answer :

- Analog synthesis : Replace cyclopropyl with cyclohexyl or 4-methylphenyl with halophenyl groups.

- Bioassay : Test against target enzymes (e.g., MIC values in antimicrobial assays).

- QSAR modeling : Correlate logP and molar refractivity with activity trends using partial least squares regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.